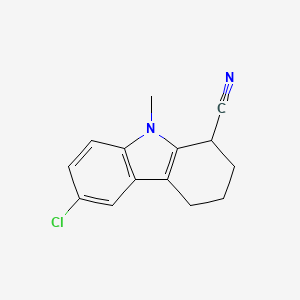![molecular formula C18H29NO3 B3857104 4-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]morpholine](/img/structure/B3857104.png)
4-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]morpholine
Descripción general
Descripción
4-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]morpholine is an organic compound with a complex structure that includes a morpholine ring, a tert-butylphenoxy group, and ethoxy linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]morpholine typically involves the reaction of 2-tert-butylphenol with ethylene oxide to form 2-(2-tert-butylphenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]morpholine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]morpholine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to specific sites on proteins, altering their activity, and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-[2-(3-Tert-butylphenoxy)ethoxy]ethyl]morpholine
- 4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]morpholine
Uniqueness
4-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]morpholine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where similar compounds may not be as effective.
Propiedades
IUPAC Name |
4-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-18(2,3)16-6-4-5-7-17(16)22-15-14-21-13-10-19-8-11-20-12-9-19/h4-7H,8-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHASBDXTDXTRQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCOCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B3857024.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-methylphenyl)quinazolin-4-amine](/img/structure/B3857028.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide](/img/structure/B3857037.png)
![1-[2-(dimethylamino)-1-naphthyl]-1-(4-methoxyphenyl)-2-propyn-1-ol](/img/structure/B3857040.png)
![N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3857046.png)
![N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B3857054.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B3857058.png)
![N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-4-nitrobenzamide](/img/structure/B3857062.png)
![4,4'-[sulfonylbis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B3857071.png)
![2,4,6-trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline](/img/structure/B3857082.png)

![N-[(Z)-heptan-3-ylideneamino]-3,5-dinitrobenzamide](/img/structure/B3857102.png)
![N-[(Z)-pyridin-3-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B3857115.png)
![N-[2-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3857120.png)
